![molecular formula C24H26N2O4S B2992644 2-(3,5-dimethylphenyl)-N-(2-methoxybenzyl)-3-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxamide CAS No. 1116074-11-3](/img/structure/B2992644.png)
2-(3,5-dimethylphenyl)-N-(2-methoxybenzyl)-3-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxamide
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Description
2-(3,5-dimethylphenyl)-N-(2-methoxybenzyl)-3-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxamide is a useful research compound. Its molecular formula is C24H26N2O4S and its molecular weight is 438.54. The purity is usually 95%.
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Scientific Research Applications
Synthetic Methodologies and Derivatives
Synthetic strategies for creating structurally complex and biologically relevant molecules are crucial in medicinal chemistry and drug discovery. For instance, the synthesis of methoxylated 1,2,3,4-tetrahydroisoquinolinium derivatives has been explored for their binding affinity towards apamin-sensitive Ca2+-activated K+ channels, demonstrating the importance of structural modification in enhancing biological activity (Graulich et al., 2006). Similarly, the development of tetrahydroisoquinoline derivatives through the conversion of carboxylic acids to carboxamides mediated by niobium pentachloride highlights a practical synthetic route for generating potential pharmacologically active compounds (Nery et al., 2003).
Pharmacological Activities
Derivatives of 1,2,3,4-tetrahydroisoquinoline exhibit a range of pharmacological activities. A novel series of 3-ethoxyquinoxalin-2-carboxamides, designed as 5-HT3 receptor antagonists, exemplifies the application of structurally related compounds in discovering new antidepressants (Mahesh et al., 2011). Additionally, certain derivatives have shown promise as sigma-2 receptor probes, offering a new avenue for the investigation of sigma-2 receptors in vitro, which could lead to novel therapeutic agents for treating various diseases (Xu et al., 2005).
properties
IUPAC Name |
2-[3-(benzenesulfonyl)-6-ethyl-2-oxoquinolin-1-yl]-N-cyclopentylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O4S/c1-2-17-12-13-21-18(14-17)15-22(31(29,30)20-10-4-3-5-11-20)24(28)26(21)16-23(27)25-19-8-6-7-9-19/h3-5,10-15,19H,2,6-9,16H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSYZQAYEDHASRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N(C(=O)C(=C2)S(=O)(=O)C3=CC=CC=C3)CC(=O)NC4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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